3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine
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Overview
Description
3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine typically involves the halogenation of pyrazolo[3,4-C]pyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the pyrazolo[3,4-C]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and safety. The use of protective groups and subsequent deprotection steps can also be employed to achieve the desired substitution pattern .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Amination Reactions: It can be involved in Buchwald-Hartwig amination to introduce amine groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Buchwald-Hartwig Amination: Palladium catalysts and amine reagents are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Chemical Biology: It is utilized in the development of chemical probes for target identification and validation.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrazolo[3,4-C]pyridine
- 3-Bromo-6-chloro-1H-pyrazolo[4,3-C]pyridine
- 3-Bromo-7-chloro-1H-pyrazolo[4,3-C]pyridine
Uniqueness
3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-1-5(8)9-2-4(3)10-11-6/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWHFIVQONMGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571876 |
Source
|
Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245325-30-8 |
Source
|
Record name | 3-Bromo-5-chloro-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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